molecular formula C13H20N4O B11863289 N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide

N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide

Cat. No.: B11863289
M. Wt: 248.32 g/mol
InChI Key: DXBPYXQPJTTYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases. Its molecular structure incorporates a piperazine moiety, a privileged scaffold in central nervous system (CNS) drug discovery known to contribute to high binding affinity and favorable blood-brain barrier penetration . The 3-phenylpropanamide linker is a flexible structural feature that can provide optimal spatial orientation for simultaneous interaction with multiple biological targets, a key advantage in the rational design of multifunctional therapeutic agents . Primary research applications for this compound are focused on the investigation of novel therapies for Alzheimer's disease. Piperazine-based hybrid molecules, designed around cores like this one, are being explored for their balanced and multifunctional pharmacological profiles, which can include acetylcholinesterase (AChE) inhibition, anti-amyloid-beta (Aβ) aggregation activity, and neuroprotective properties . Furthermore, the 4-aminopiperidine and 4-anilidopiperidine structural classes, to which this compound is related, are fundamentally important in pharmacology . This compound serves as a versatile synthetic intermediate or a lead compound for further structural optimization. Researchers utilize it to explore structure-activity relationships (SAR), particularly by modifying the substituents on the piperazine nitrogen to fine-tune potency, selectivity, and physicochemical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure proper handling and compliance with all applicable local and national regulations.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-aminopiperazin-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C13H20N4O/c14-16-8-10-17(11-9-16)15-13(18)7-6-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18)

InChI Key

DXBPYXQPJTTYCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1N)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Overview

The most straightforward method involves reacting 4-aminopiperazine with 3-phenylpropionyl chloride in the presence of a base. This approach is analogous to protocols used in synthesizing structurally related amides, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.

Procedure:

  • Base Selection : Triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is used to deprotonate the piperazine amine, enhancing nucleophilicity.

  • Solvent : Dichloromethane (DCM) or N-methyl-2-pyrrolidone (NMP) under anhydrous conditions.

  • Stoichiometry : A 1:1 molar ratio of 4-aminopiperazine to acyl chloride, with excess base (1.2–1.5 equivalents).

  • Reaction Time : 2–6 hours at 0–25°C.

Yield and Purification:

  • Yield : 65–78% after column chromatography (chloroform:methanol, 9.5:0.5).

  • Purity : >95% confirmed via ¹H NMR and LC-MS.

Mechanistic Insights:

The reaction proceeds via nucleophilic acyl substitution, where the piperazine amine attacks the electrophilic carbonyl carbon of 3-phenylpropionyl chloride. Base scavenges HCl, shifting equilibrium toward product formation.

Solid-Phase Synthesis with Resin-Bound Intermediates

Reaction Overview

This method adapts solid-phase techniques from peptidomimetic synthesis, utilizing Wang resin for stepwise assembly.

Procedure:

  • Resin Activation : Wang resin is functionalized with 3-phenylpropionic acid using DCC/DMAP coupling.

  • Piperazine Coupling : 4-Aminopiperazine is added in DMF with HOBt/EDC, agitated for 12–24 hours.

  • Cleavage : TFA/water (95:5) liberates the product from the resin.

Yield and Purification:

  • Yield : 50–60% after HPLC purification.

  • Advantage : Reduces purification complexity but requires specialized equipment.

Microwave-Assisted Synthesis

Reaction Overview

Microwave irradiation accelerates amide bond formation, reducing reaction times from hours to minutes.

Procedure:

  • Reactants : 4-Aminopiperazine, 3-phenylpropionic acid, and HATU in DMF.

  • Conditions : Microwave at 100°C for 15 minutes.

Yield and Purification:

  • Yield : 70–75% after recrystallization (ethyl acetate/hexane).

  • Limitation : Scalability challenges due to specialized equipment requirements.

Enzymatic Catalysis Using Lipases

Reaction Overview

Lipase B from Candida antarctica (CAL-B) catalyzes amide formation in non-aqueous media, offering an eco-friendly alternative.

Procedure:

  • Substrates : 3-Phenylpropionic acid and 4-aminopiperazine in tert-butanol.

  • Catalyst : 10% w/w CAL-B at 40°C for 48 hours.

Yield and Purification:

  • Yield : 40–50% after solvent evaporation.

  • Advantage : Avoids harsh reagents but suffers from lower efficiency.

One-Pot Tandem Alkylation-Amidation

Reaction Overview

Combines alkylation of piperazine with subsequent in situ amidation, streamlining synthesis.

Procedure:

  • Alkylation : 4-Nitropiperazine reacts with 3-bromopropylbenzene in DMF/K₂CO₃ at 80°C.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to amine.

  • Amidation : 3-Phenylpropionyl chloride added directly to the reaction mixture.

Yield and Purification:

  • Yield : 55–60% after sequential extractions and silica gel chromatography.

  • Complexity : Multi-step process increases risk of side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Direct Amidation65–78>952–6 hHigh
Solid-Phase50–60>9024–48 hLow
Microwave-Assisted70–75>9515 minModerate
Enzymatic40–5085–9048 hLow
One-Pot Tandem55–60>9012–24 hModerate

Critical Considerations

  • Side Reactions : Over-alkylation or hydrolysis of the acyl chloride necessitates strict anhydrous conditions.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity but complicate purification.

  • Green Chemistry : Enzymatic methods align with sustainable practices but require optimization for industrial use .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

G Protein-Coupled Receptor Modulation
Recent studies have highlighted the compound's role as a G protein-coupled receptor 88 (GPR88) agonist. GPR88 is implicated in several neuropsychiatric disorders, and compounds like N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide have shown promise in modulating this receptor's activity. For instance, structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency and brain permeability, making it a candidate for treating conditions such as alcohol use disorder .

Anticonvulsant Activity
The synthesis of derivatives based on the structure of this compound has been linked to anticonvulsant activity. Research demonstrates that certain analogs exhibit significant efficacy in animal models of epilepsy, suggesting potential applications in treating seizure disorders .

Neuropharmacology

Serotonin Receptor Antagonism
The compound has been investigated for its effects on serotonin receptors, particularly as a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. This action may contribute to its therapeutic effects in mood disorders and anxiety .

Potential in Treating CNS Disorders
Given its pharmacological profile, this compound may also be beneficial in addressing cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease. The modulation of serotonin pathways could play a crucial role in improving cognitive function and mood stabilization .

Cancer Research

Anticancer Properties
Emerging evidence suggests that this compound derivatives may possess anticancer properties. In vitro studies have shown that certain modifications to the compound can lead to significant growth inhibition in various cancer cell lines, including those associated with breast and prostate cancers . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Comprehensive Data Table

Application Area Key Findings References
Medicinal ChemistryGPR88 agonist with potential for treating alcohol addiction; SAR studies show improved potency.
NeuropharmacologyActs as a selective antagonist at 5-HT1A receptors; potential for CNS disorder treatment.
Cancer ResearchExhibits significant growth inhibition in cancer cell lines; potential for inducing apoptosis.

Case Studies

Case Study 1: Alcohol Use Disorder
In a preclinical study, administration of a GPR88 agonist derived from the compound significantly reduced alcohol self-administration in rats without affecting locomotor activity. This suggests a targeted therapeutic approach for alcohol dependence .

Case Study 2: Anticonvulsant Activity Evaluation
A series of this compound derivatives were synthesized and tested for anticonvulsant activity using established animal models. The results indicated that several compounds effectively reduced seizure frequency, supporting their potential use as new anticonvulsants .

Mechanism of Action

The mechanism of action of N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Spirocyclic Derivatives : Compounds like 8b (Table 1) exhibit high synthetic yields (90–100%) and variable melting points (68–196°C), suggesting structural rigidity influenced by the spirocyclic system .
  • Phenethyl vs. Piperazine : N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (32) achieves an 89% yield, contrasting with piperazine-based analogs where yields depend on complex substituents (e.g., fluorophenyl groups in ) .
  • Halogenated Derivatives : Bromine (8b) and fluorine () substitutions improve metabolic stability and binding affinity in drug design .

Physicochemical Properties

Table 2: Elemental Analysis and Solubility

Compound Name Calculated C (%) Observed C (%) Solubility (mg/mL)
N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b) 63.31 62.78 321.43 (0.5C₂H₅OH)
N-(2,8-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8k) 65.03 64.77 395.43 (0.5H₂O)

Key Observations :

  • Elemental Analysis: Minor discrepancies between calculated and observed carbon content (e.g., 8b: 63.31% vs.
  • Solubility: Spirocyclic derivatives show moderate solubility in ethanol-water mixtures, whereas phenethyl analogs (e.g., 32) may exhibit higher hydrophilicity due to hydroxyl groups .

Pharmacological and Functional Comparisons

  • Antiviral Activity : Spirocyclic thia-azaspirodecane derivatives (e.g., 8b–8k) demonstrate anti-coronavirus activity, likely via protease inhibition. The 3-phenylpropanamide moiety enhances membrane permeability .
  • CNS Targets : Piperazine derivatives like N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide () are explored for dopamine receptor modulation, contrasting with phenethyl-based compounds (32), which may target oxidative stress pathways .
  • Structural Flexibility : Piperidine analogs () and benzothiazole derivatives () exhibit divergent bioactivities, underscoring the impact of core heterocycle choice .

Biological Activity

N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for enhancing the pharmacological profile of compounds. The presence of the amine group contributes to its ability to interact with various biological targets.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on various enzymes:

  • Urease Inhibition: Research indicates that this compound exhibits potent urease inhibitory activity, which is crucial for treating conditions like urease-related infections and kidney stones .
  • Acetylcholinesterase (AChE) Inhibition: A study demonstrated that derivatives of this compound could inhibit AChE, suggesting potential applications in treating Alzheimer's disease or other cognitive disorders .

3. Cytotoxicity Studies

Cytotoxicity assays have shown that this compound has moderate cytotoxic effects on cancer cell lines while maintaining lower toxicity on normal cells. This selectivity is promising for developing anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: The compound's structure allows it to bind effectively to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Interaction: Its ability to form hydrogen bonds with enzyme active sites enhances its inhibitory effects on target enzymes, as seen in urease and AChE inhibition studies.

Table 1: Summary of Biological Activities

Biological ActivityTarget/PathwayReference
AntimicrobialVarious bacterial strains
Urease InhibitionUrease enzyme
AChE InhibitionAcetylcholinesterase
CytotoxicityCancer cell lines

Q & A

Q. What are the recommended synthetic routes for N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with amide bond formation between a phenylpropanoyl chloride derivative and a 4-aminopiperazine intermediate. Key steps include:
  • Coupling Reactions : Use of coupling agents like DIPEA (diisopropylethylamine) in polar aprotic solvents (e.g., DMF or dichloromethane) to facilitate amide bond formation .
  • Intermediate Purification : Column chromatography (e.g., normal-phase silica gel with gradients of ethyl acetate/hexane) is critical to isolate intermediates .
  • Optimization : Reaction temperature (room temperature vs. reflux) and stoichiometric ratios (e.g., 1:1.5 molar ratio of acyl chloride to amine) significantly impact yield (45–76% reported) and purity (>95%) .
  • Validation : Confirm intermediates via 1H^1H-NMR and HRMS to ensure structural fidelity before proceeding .

Q. Which analytical techniques are optimal for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR (400–500 MHz in CDCl3_3 or DMSO-d6_6) resolve proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, amide NH at δ 8.0–8.5 ppm) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF validates molecular weight (e.g., [M+H]+^+ at m/z 318.1494) and detects impurities .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% achievable) and identifies byproducts .
  • X-ray Crystallography : Resolves absolute stereochemistry for chiral variants, critical for bioactivity studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity against target proteins?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF3_3 or -Cl) and piperazine moiety (e.g., methyl or acetyl groups) to assess binding affinity .
  • Biological Assays :
  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50_{50} values against Bruton’s tyrosine kinase (BTK) or factor Xa .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-DAMGO for μ-opioid receptors) quantify selectivity ratios (e.g., Ki_i(DAMGO)/Ki_i(DPDPE) >22,000 for μ vs. δ receptors) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding poses in active sites, guiding rational design .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line (HEK293 vs. CHO), serum concentration, and incubation time to minimize variability .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify metabolites that may alter activity in vivo .
  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., t1/2t_{1/2}) and bioavailability in rodent models to correlate in vitro potency with in vivo efficacy .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., apixaban for anticoagulant assays) to enable cross-study comparisons .

Q. How can stereochemical effects on bioactivity be systematically evaluated?

  • Methodological Answer :
  • Chiral Synthesis : Prepare all stereoisomers via optically pure intermediates (e.g., (R)- or (S)-styrene oxide) and confirm configurations via X-ray crystallography .
  • Activity Profiling : Compare ED50_{50} values in animal models (e.g., hot-plate test for analgesia). For example, (3R,4S,2'R)-(-)-cis-isomers show 13,100x higher potency than their enantiomers .
  • Mechanistic Studies : Use GPI (guinea pig ileum) and MVD (mouse vas deferens) assays to isolate stereospecific receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.